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molecular formula C7H8ClNOS B8451920 5-Chlorothiophene-2-carboximidic acid ethyl ester

5-Chlorothiophene-2-carboximidic acid ethyl ester

Cat. No. B8451920
M. Wt: 189.66 g/mol
InChI Key: PCFHIORJEHKZJJ-UHFFFAOYSA-N
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Patent
US08673955B2

Procedure details

A mixture of 5-chlorothiophene-2-carboximidic acid ethyl ester (38.7 g, 0.171 mol), 15.4 g of dihydroxyacetone (0.171 mol) and 102.18 g of gaseous ammonia (6.0 mol) in 500 ml of methanol was heated at 77° C. in a high-pressure reactor. After cooling and evaporation under vacuum, ammonium chloride was filtered and washed with methanol. The filtrate was concentrated under vacuum and yielded 35.1 g of crude product, which was used without further purification.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
102.18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[NH:5])C.[OH:12][CH:13](O)[C:14](=O)[CH3:15].[NH3:18]>CO>[Cl:11][C:8]1[S:7][C:6]([C:4]2[NH:5][C:14]([CH2:13][OH:12])=[CH:15][N:18]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
38.7 g
Type
reactant
Smiles
C(C)OC(=N)C=1SC(=CC1)Cl
Name
Quantity
15.4 g
Type
reactant
Smiles
OC(C(C)=O)O
Name
Quantity
102.18 g
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation under vacuum, ammonium chloride
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)C1=NC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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